

Application Notes: **Alexidine Dihydrochloride** for Combating Candida albicans Biofilms

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Compound of Interest		
Compound Name:	Alexidine dihydrochloride	
Cat. No.:	B1665217	Get Quote

Introduction

Candida albicans is a major fungal pathogen responsible for a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic diseases.[1] A key virulence factor of C. albicans is its ability to form biofilms—structured communities of cells encased in a self-produced extracellular matrix.[2] These biofilms, often formed on medical devices like catheters and implants, exhibit high resistance to conventional antifungal drugs and the host immune system, leading to persistent and recurrent infections.[2][3] The urgent need for novel therapeutic strategies has driven the exploration of repurposed drugs, among which **Alexidine dihydrochloride** (AXD) has emerged as a promising candidate.[4][5]

Alexidine dihydrochloride, a bisbiguanide antiseptic and an FDA-approved anti-cancer drug, demonstrates potent broad-spectrum antifungal and antibiofilm activities.[3][4][6] It is effective against both the planktonic (free-floating) and biofilm phases of growth in diverse fungal pathogens, including drug-resistant strains of Candida.[4][7]

Mechanism of Action and Antifungal Properties

Alexidine dihydrochloride exerts its antifungal effects through a multi-faceted mechanism targeting key aspects of C. albicans virulence and survival.

• Biofilm Inhibition and Eradication: AXD effectively prevents the formation of new biofilms and eradicates mature, preformed biofilms at low micromolar concentrations.[4] Studies have shown that AXD can inhibit over 80% of mature biofilms.[8]



- Disruption of Virulence Traits: The compound has been shown to reduce crucial virulence factors, including cell surface hydrophobicity, adhesion to surfaces, and the critical yeast-to-hyphal morphological transition, which is essential for tissue invasion and biofilm formation.

 [6][9]
- Extracellular Matrix Degradation: AXD compromises the integrity of the biofilm's protective extracellular matrix by reducing its core components, including carbohydrates, proteins, and extracellular DNA (eDNA).[6][9]
- Membrane Disruption: Evidence suggests that AXD impacts the fungal cell membrane, leading to nucleotide leakage.[10][11] It has also been observed to upregulate ergosterol content, potentially disrupting membrane homeostasis.[6]
- Induction of Oxidative Stress: Exposure to AXD leads to an elevation of reactive oxygen species (ROS) within the fungal cells, contributing to cellular damage.
- Synergistic Potential: AXD potentiates the efficacy of conventional antifungal drugs like fluconazole and amphotericin B, rendering them more effective against drug-resistant C. albicans biofilms.[4][7][12]

Quantitative Data Summary

The following tables summarize the reported efficacy of **Alexidine dihydrochloride** against Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MIC) against Planktonic C. albicans

Compound	Strain(s)	MIC Range (μg/mL)	MIC Range (μΜ)	Reference(s)
Alexidine Dihydrochloride	Wild-type and clinical isolates	0.2 - 0.4	0.34 - 0.69	[6]

Table 2: Anti-Biofilm Activity of Alexidine Dihydrochloride



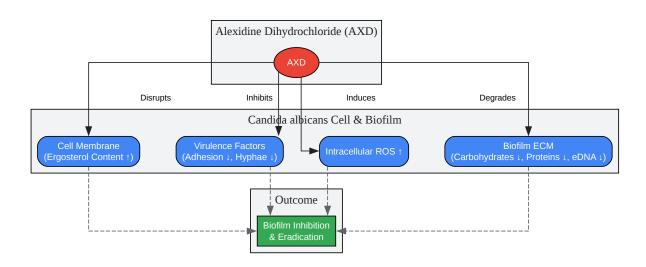
Activity	Strain(s)	Effective Concentration	Key Finding(s)	Reference(s)
Biofilm Inhibition	C. albicans	10 μΜ	Significant inhibition of biofilm growth after 24h treatment.	[3][7]
Biofilm Inhibition	C. hemeulonii	0.5 μg/mL	78.69% reduction in biofilm formation.	[10][11]
Biofilm Eradication	Mature C. albicans Biofilms	1.5 - 6 μg/mL	Effective against mature biofilms known for drug resistance.	[4]
Dispersal Inhibition	C. albicans	150 ng/mL	Inhibited lateral yeast formation from hyphae in biofilms.	[4][7]

Table 3: Effect of Alexidine Dihydrochloride on Biofilm Extracellular Matrix (ECM)

ECM Component	Effect	Reference(s)
Carbohydrates	Reduced content in the ECM.	[6][9]
Proteins	Reduced content in the ECM.	[6][9]
eDNA	Reduced content in the ECM.	[6][9]

Visualized Mechanisms and Workflows

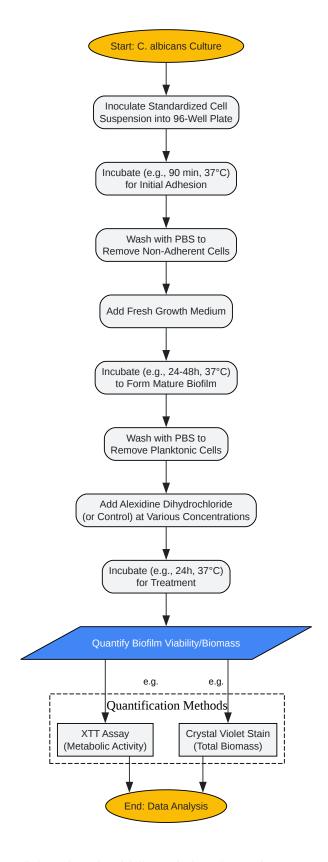




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Caption: Proposed mechanism of action for Alexidine dihydrochloride against C. albicans.





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Caption: Experimental workflow for evaluating Alexidine's effect on C. albicans biofilms.



Protocols: Evaluating Alexidine Dihydrochloride Against C. albicans

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol uses the broth microdilution method to determine the lowest concentration of **Alexidine dihydrochloride** that inhibits the visible growth of C. albicans.[11][13]

Materials:

- C. albicans strain (e.g., SC5314)
- Sabouraud Dextrose Agar (SDA) plates
- RPMI-1640 medium with L-glutamine, buffered with MOPS
- Alexidine dihydrochloride (AXD) stock solution (e.g., in DMSO or water)
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader (530 nm)
- Sterile PBS, 0.9% saline

Procedure:

- Culture Preparation: Streak C. albicans on an SDA plate and incubate at 35°C for 24-48 hours.
- Inoculum Preparation: Pick a few colonies and suspend them in sterile saline. Adjust the cell density to $1-5 \times 10^6$ CFU/mL using a spectrophotometer (OD₆₀₀) or hemocytometer.
- Working Suspension: Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
- Drug Dilution: Prepare serial two-fold dilutions of AXD in RPMI-1640 medium in a 96-well plate. A typical concentration range to test is 0.03 to 32 µg/mL.



- Inoculation: Add 100 μ L of the working cell suspension to each well containing 100 μ L of the serially diluted drug, achieving a final volume of 200 μ L.
- Controls:
 - Positive Control: 100 μL of cell suspension + 100 μL of drug-free medium.
 - Negative Control: 200 μL of sterile medium.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of AXD at which no visible turbidity (growth) is observed. This can be confirmed by reading the absorbance at 530 nm.[11]

Protocol 2: C. albicans Biofilm Formation and Susceptibility Testing

This protocol describes how to grow C. albicans biofilms and then test their susceptibility to **Alexidine dihydrochloride** using the XTT reduction assay for metabolic activity.[3][7]

Materials:

- All materials from Protocol 1
- XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution
- Menadione solution
- Sterile, pre-sterilized polystyrene or other substrate discs (optional, for microscopy)

Procedure:

Part A: Biofilm Formation

Inoculum Preparation: Prepare a C. albicans suspension of 1 x 10⁷ CFU/mL in RPMI-1640 medium.



- Adhesion Step: Add 200 μL of the cell suspension to the wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow cells to adhere.
- Washing: Gently wash each well twice with 200 μL of sterile PBS to remove non-adherent cells.
- Biofilm Growth: Add 200 μ L of fresh RPMI-1640 medium to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[7]

Part B: Biofilm Treatment 5. Preparation: After incubation, remove the medium and wash the biofilms twice with PBS to remove any remaining planktonic cells. 6. Drug Exposure: Add 200 µL of fresh medium containing the desired concentrations of AXD (and/or a control antifungal like fluconazole) to the wells. Include drug-free wells as a growth control. 7. Treatment Incubation: Incubate the plate for an additional 24 hours at 37°C.[7]

Part C: Quantification with XTT Assay 8. Reagent Preparation: Prepare the XTT-menadione solution immediately before use. For example, for every 5 mL of XTT solution (1 mg/mL), add 25 µL of menadione solution (1 mM in acetone). 9. Quantification:

- Remove the drug-containing medium from the wells and wash the biofilms twice with PBS.
- Add 200 μL of the XTT-menadione solution to each well, including control wells.
- Incubate the plate in the dark at 37°C for 2-3 hours.
- Reading: Measure the color change (indicative of metabolic activity) by reading the absorbance at 490 nm using a microplate reader.
- Analysis: Compare the absorbance of treated wells to the untreated control wells to determine the percentage of biofilm reduction or the Minimum Biofilm Eradication Concentration (MBEC).

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